Fmoc-3,4-dichloro-D-phenylalanine

Catalog No.
S1768669
CAS No.
177966-58-4
M.F
C24H19Cl2NO4
M. Wt
456.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3,4-dichloro-D-phenylalanine

CAS Number

177966-58-4

Product Name

Fmoc-3,4-dichloro-D-phenylalanine

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

QNVHCYWPXIGFGN-JOCHJYFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Synonyms

177966-58-4;Fmoc-D-3,4-dichlorophe;Fmoc-3,4-dichloro-D-phenylalanine;Fmoc-D-Phe(3,4-Cl2)-OH;(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;FMOC-D-PHE(3,4-DICL)-OH;Fmoc-L-phe(3,4-Cl2)-OH;Fmoc-D-3,4-Dichlorophenylalanine;AC1MBSTX;47425_ALDRICH;SCHEMBL119512;47425_FLUKA;CTK8C5622;MolPort-001-758-488;ZINC2564728;CF-352;FMOC-3,4-DICHLORO-D-PHE-OH;FMOC-D-3,4-DICHLORO-PHE-OH;AKOS015837447;AKOS015889731;AB05856;AM82046;FMOC-(3,4-DI-CL)-D-PHE-OH;RTR-008146;AC-16843

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Peptide Synthesis:

Fmoc-3,4-dichloro-D-phenylalanine (Fmoc-D-Phe(3,4-DiCl)-OH) is a valuable building block in peptide synthesis, particularly for the creation of unnatural peptides with unique properties and functions. The "Fmoc" group (Fluorenylmethoxycarbonyl) attached to the molecule serves as a protecting group during peptide chain assembly, ensuring selective attachment of other amino acids. The presence of two chlorine atoms at the 3rd and 4th positions of the phenyl ring introduces hydrophobic and electron-withdrawing characteristics, potentially influencing the peptide's conformation, stability, and interaction with other molecules [, ].

Protein-Protein Interaction Studies:

Fmoc-3,4-dichloro-D-phenylalanine can be incorporated into peptides specifically designed to probe protein-protein interactions. The unique properties of the modified phenyl ring can be used to modulate the peptide's binding affinity and selectivity towards target proteins. This allows researchers to study specific protein-protein interactions involved in various biological processes, potentially leading to the development of new therapeutic agents [].

Development of Novel Enzyme Inhibitors:

The modified structure of Fmoc-3,4-dichloro-D-phenylalanine can also be exploited to design novel enzyme inhibitors. By incorporating this building block into peptides that mimic the natural substrates of enzymes, researchers can potentially develop inhibitors with improved potency and selectivity. This approach holds promise for the development of new drugs for various diseases by targeting specific enzymes involved in pathological processes [].

XLogP3

5.9

Dates

Modify: 2023-08-15

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